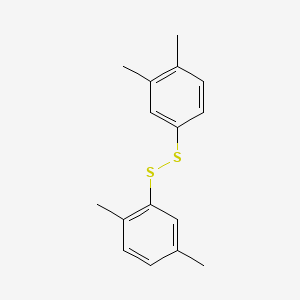
Disulfide, 2,5-dimethylphenyl 3,4-dimethylphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disulfide, 2,5-dimethylphenyl 3,4-dimethylphenyl is an organic compound characterized by the presence of two aromatic rings connected by a disulfide bond
Preparation Methods
Synthetic Routes and Reaction Conditions: Disulfide, 2,5-dimethylphenyl 3,4-dimethylphenyl can be synthesized through the oxidative polymerization of diphenyl disulfide. This reaction is typically catalyzed by vanadyl acetylacetonate, which facilitates the formation of the disulfide bond under mild conditions. Another method involves the reaction of corresponding thiols with bis-(5,5-dimethyl-2-thiono-1,3,2-dioxaphosphorinanyl)disulfide, yielding the desired disulfide compound with high efficiency.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. The process involves careful control of temperature, pressure, and catalyst concentration to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Disulfide, 2,5-dimethylphenyl 3,4-dimethylphenyl can undergo oxidation reactions to form sulfones and sulfoxides.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: this compound acts as a nucleophile in nucleophilic substitution reactions with electrophiles like alkyl halides and acyl chlorides.
Major Products:
Oxidation: Sulfones and sulfoxides.
Reduction: Thiol compounds.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Disulfide, 2,5-dimethylphenyl 3,4-dimethylphenyl has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through disulfide exchange reactions.
Biology: Studied for its potential role in redox biology, where disulfide bonds play a crucial role in protein folding and stability.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development targeting oxidative stress-related diseases.
Industry: Utilized in the production of polymers and materials with enhanced mechanical properties due to the presence of disulfide linkages.
Mechanism of Action
The mechanism of action of disulfide, 2,5-dimethylphenyl 3,4-dimethylphenyl involves the formation and cleavage of disulfide bonds. These bonds are crucial in maintaining the structural integrity of proteins and other biomolecules. The compound can interact with thiol groups in proteins, leading to the formation of mixed disulfides and influencing protein function and stability. The molecular targets and pathways involved include redox-sensitive enzymes and signaling pathways that regulate cellular oxidative stress responses .
Comparison with Similar Compounds
Disulfide, bis(2,5-dimethylphenyl): Similar structure but with symmetrical aromatic rings.
Disulfide, bis(3,5-dimethylphenyl): Another disulfide compound with different methyl group positions on the aromatic rings.
Disulfide, bis(2,4-dimethylphenyl): Similar disulfide compound with methyl groups at different positions.
Uniqueness: Disulfide, 2,5-dimethylphenyl 3,4-dimethylphenyl is unique due to its specific arrangement of methyl groups on the aromatic rings, which can influence its reactivity and interaction with other molecules
Properties
CAS No. |
64346-57-2 |
|---|---|
Molecular Formula |
C16H18S2 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
2-[(3,4-dimethylphenyl)disulfanyl]-1,4-dimethylbenzene |
InChI |
InChI=1S/C16H18S2/c1-11-5-6-13(3)16(9-11)18-17-15-8-7-12(2)14(4)10-15/h5-10H,1-4H3 |
InChI Key |
BISHVFDSLHDEFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)SSC2=CC(=C(C=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


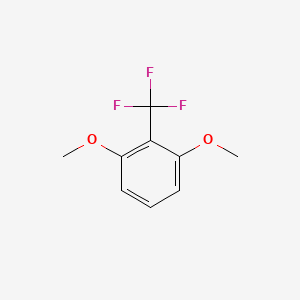
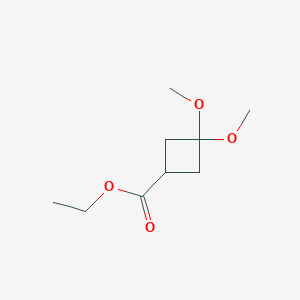
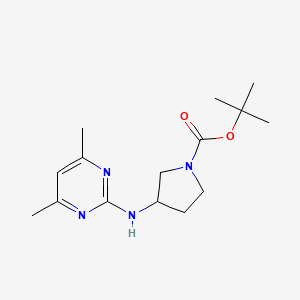
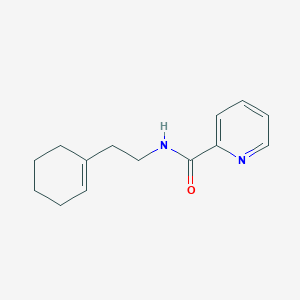
![2-Amino-1-(8-(aminomethyl)-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13974332.png)


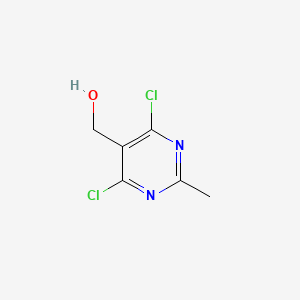
![tert-butyl ((3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methyl)carbamate](/img/structure/B13974358.png)
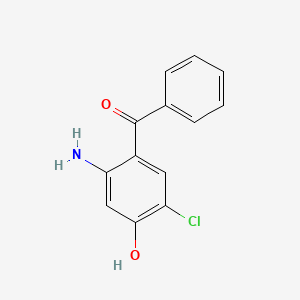
![1,1',1'',1'''-[Methylenebis(2,4,6-trihydroxy-5,1,3-benzenetriyl)]tetrakis-ethanone](/img/structure/B13974369.png)
![N-(piperidin-4-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B13974384.png)
![1-Thia-4,6,8,10-tetraazaspiro[4.5]decane](/img/structure/B13974388.png)

